(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, with the CAS number 300543-56-0, is a chiral piperazine derivative notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of antihistamines like levocetirizine. This compound has garnered attention due to its pharmacological properties and its structural similarity to other therapeutic agents.
This compound belongs to the class of piperazine derivatives, which are cyclic compounds containing a piperazine ring. It is classified under the category of pharmaceuticals and is primarily utilized in the development of antihistamines and anxiolytics. Its molecular formula is with a molecular weight of approximately 286.8 g/mol .
The synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine can be achieved through several methods, focusing on high yield and optical purity. One effective method involves:
The molecular structure of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine features a piperazine ring substituted with a chlorophenyl and phenyl group. The structural representation includes:
This structure allows for interactions typical of piperazine derivatives, contributing to its biological activity.
The reactions involving (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine primarily focus on its use as an intermediate in synthesizing other compounds. Key reactions include:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine is primarily related to its role as an antagonist at histamine H1 receptors. This interaction leads to:
The detailed pharmacodynamics involve binding affinity studies that indicate its effectiveness compared to other compounds in the same class .
The physical properties of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine include:
Chemical properties include:
These properties are crucial for handling and storage in pharmaceutical contexts .
(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine has significant applications in:
Its role in drug formulation highlights its importance in medicinal chemistry .
The compound features a piperazine ring bonded to a benzhydryl carbon atom that constitutes its sole stereogenic center. This carbon connects two aromatic systems: a chlorophenyl group (4-chlorophenyl) and an unsubstituted phenyl ring, creating a three-dimensional structure where the spatial arrangement profoundly influences biological activity. The R configuration at this chiral center is absolutely required for optimal interaction with histamine H₁ receptors, as demonstrated by the enhanced potency of derivatives bearing this configuration compared to their S-counterparts [3] [6].
The molecular formula (C₁₇H₁₉ClN₂) and weight (286.80 g/mol) reflect its compact yet pharmacologically privileged architecture. Crystallographic studies confirm that the piperazine ring adopts a chair conformation, positioning its nitrogen atoms for optimal salt formation or further chemical modification. The compound's stereochemical integrity is maintained through careful synthesis and purification techniques, with optical rotation serving as a critical quality control parameter to verify enantiomeric purity [3] [9].
Table 1: Molecular Characteristics of (R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
Property | Specification |
---|---|
Systematic Name | (R)-1-[(4-Chlorophenyl)(phenyl)methyl]piperazine |
CAS Registry Number | 300543-56-0 |
Molecular Formula | C₁₇H₁₉ClN₂ |
Molecular Weight | 286.80 g/mol |
Absolute Configuration | R |
Chiral Centers | 1 |
Common Stereochemical Descriptor | (-)-enantiomer |
MDL Number | MFCD11519277 |
Table 2: Physicochemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 91-93°C | Crystalline solid form [3] |
Boiling Point | 409.1 ± 0.0 °C (Predicted) | At 760 mmHg [3] |
Density | 1.158 g/cm³ | Predicted [3] |
pKa | 8.99 ± 0.10 (Predicted) | Protonated amine [3] |
Water Solubility | Slight (10.07g/L at 25°C) | pH 9.38 [3] |
Solubility Profile | Soluble in chloroform, methanol, dichloromethane | Storage-sensitive [3] [9] |
This chiral piperazine derivative emerged as a strategic intermediate following the clinical success of cetirizine, a second-generation antihistamine introduced in the 1980s. Research revealed that cetirizine's antihistaminic activity resided predominantly in its R-enantiomer (levocetirizine), driving demand for efficient stereoselective synthesis routes [4]. The identification of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine as a crucial precursor to levocetirizine (developed in the late 1990s and approved in 2001) established its industrial significance [3] [8].
Patent analysis reveals intense industrial interest, with key developments including:
Beyond its role as a synthetic intermediate, the compound's intrinsic bioactivity has been explored through structural derivatization. Studies demonstrate that modifications at the piperazine nitrogens yield compounds with diverse receptor affinities, enabling the development of multi-target ligands for complex conditions like allergic asthma and chronic urticaria [8].
Table 3: Historical Development Timeline
Year | Development Milestone | Significance |
---|---|---|
1987 | Cetirizine (racemic) introduction | Established benzhydrylpiperazine antihistamine class [4] |
2001 | Levocetirizine approval | Validated superior activity of R-enantiomer [8] |
2007 | Key patents on enantioselective synthesis (KR100928776B1) | Industrial-scale production methods [2] |
2012 | Anti-allergic derivatives research published | Demonstrated therapeutic expansion potential [8] |
The compound's strategic value lies in its function as the stereochemical backbone for levocetirizine synthesis. Two principal industrial routes exploit its reactivity:
The synthesis of the chiral intermediate itself employs sophisticated methodologies:
Table 4: Industrial Vendors and Specifications
Vendor | Purity | Packaging | Primary Application | Price Range |
---|---|---|---|---|
Alfa Aesar | 97% | 250mg to 5g | Research-scale synthesis [3] | $33.20 - $424.65 |
Simson Pharma | >95% | Custom | API intermediate [5] | Custom quotes |
MySkin Recipes | ≥95% | 0.25g - 10g | Pharmaceutical R&D [9] | $22.60 - $285.23 |
TRC Chemicals | Not specified | 25mg | Analytical standards [3] | $120 (25mg) |
Derivatization studies have significantly expanded its utility beyond antihistamines. Structure-activity relationship (SAR) explorations demonstrate that:
Table 5: Key Derivatives and Therapeutic Activities
Derivative Structure | Biological Activity | Potency vs. Levocetirizine |
---|---|---|
3d (Ethoxyethyl ether) | Allergic asthma inhibition | 1.8× enhancement [8] |
3i (Carbamoyl analog) | Mast cell stabilization | Comparable efficacy |
3r (Dual-pharmacophore) | 5-Lipoxygenase/H₁ dual inhibition | Superior anti-inflammatory activity [8] |
3s (Fluorinated analog) | Allergic itching suppression | 2.1× enhancement [8] |
The compound's versatility is further evidenced by its application in radiolabeled form for receptor mapping studies. Carbon-11 labeled analogs serve as positron emission tomography (PET) tracers for quantifying histamine H₁ receptor occupancy in vivo, guiding dosing regimens for CNS-active antihistamines [4] [8].
Table 6: Summary of Pharmaceutical Applications
Application Context | Synthetic Transformation | Target Molecule/Activity |
---|---|---|
Antihistamine Synthesis | N-Carboxyalkylation | Levocetirizine [3] [5] |
Anti-allergic Agents | N-Acylation with unsaturated chains | Mast cell stabilizers [8] |
Dual-action Therapeutics | Hybrid pharmacophore construction | H₁/5-LOX inhibitors [8] |
Neuropharmacology Probes | C-11 radiolabeling | Receptor occupancy studies [4] |
Table 7: Compound Synonyms and Identifiers
Synonym | Registry Number | Source |
---|---|---|
(-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 | [3] |
Levocetirizine Impurity A | 300543-56-0 | [3] [5] |
(R)-1-(p-Chlorobenzhydryl)piperazine | 300543-56-0 | [3] |
(R)-Cetirizine EP Impurity A | 300543-56-0 | [3] |
Chlorobenzhydryl Piperazine (USP) | 300543-56-0 | [5] |
1-[(4-Chlorophenyl)phenylmethyl]piperazine (racemic) | 303-26-4 | [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7